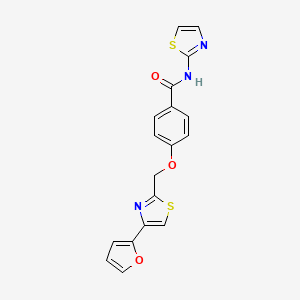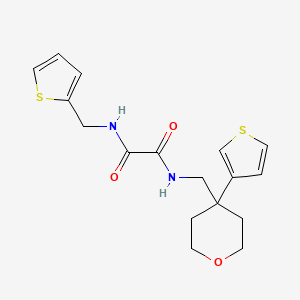![molecular formula C15H14ClNO2 B2443505 2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol CAS No. 196875-74-8](/img/structure/B2443505.png)
2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Environmental Applications
Research has indicated that related phenolic compounds, such as 2,4-D, have significant relevance in environmental science, particularly concerning their sorption to soil, organic matter, and minerals. These compounds, due to their interaction with various soil parameters, play a crucial role in environmental chemistry and the understanding of herbicide behavior in different ecosystems (Werner, Garratt, & Pigott, 2012).
Role in Analyte Detection
The compound, due to its phenolic structure, may also have implications in the field of chemosensor development. Similar compounds have been utilized for the detection of a wide range of analytes, showcasing their potential in environmental monitoring and chemical analysis (Roy, 2021).
Wastewater Treatment
Given the structural similarities with other chlorophenoxy compounds, the compound might be relevant in wastewater treatment, especially in dealing with effluents from the pesticide industry. Research suggests that certain biological processes and activated carbon are effective in removing such compounds, hinting at the potential applicability of 2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol in similar treatment processes (Goodwin, Carra, Campo, & Soares, 2018).
Food Industry and Nutraceutical Applications
Phenolic compounds, such as chlorogenic acid, have demonstrated numerous health-promoting properties and have been used as nutraceuticals for the prevention and treatment of various conditions. Their antimicrobial properties are also valuable in the food industry for the preservation of products, highlighting the potential uses of related compounds in these fields (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Environmental Chemistry and Toxicology
The environmental occurrence and degradation behavior of phenolic compounds like triclosan underline their significance in environmental chemistry and toxicology studies. Understanding their environmental fate, toxicological profiles, and degradation products is crucial for assessing their impact on ecosystems and human health (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Antioxidant Applications
Compounds derived from similar phenolic structures have shown pronounced antioxidant activity, making them candidates for use as antioxidant additives in various industries. Their ability to act as metal deactivators by forming stable complexes with metal ions further highlights their potential industrial applications (Alexanyan et al., 2019).
Zukünftige Richtungen
The future research directions could involve exploring the synthesis methods, chemical reactions, and biological activities of “2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol”. Given the wide range of biological activities exhibited by Schiff bases and their metal complexes, this compound could potentially be explored for its therapeutic potential .
Eigenschaften
IUPAC Name |
2-[(4-chloro-2-methylphenyl)iminomethyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-10-8-12(16)6-7-13(10)17-9-11-4-3-5-14(19-2)15(11)18/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQKUSPMWRDHRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=CC2=C(C(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-ethoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2443428.png)

![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide](/img/structure/B2443430.png)
![N1-(2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-N3,N3-dimethylpropane-1,3-diamine hydrochloride](/img/structure/B2443432.png)

![N-(1-cyanobutan-2-yl)-5-formylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2443437.png)
![4-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide](/img/structure/B2443438.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide](/img/structure/B2443439.png)
![2-(1H-Indol-3-yl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2443441.png)

![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2443444.png)
